7-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
7-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-21-12-3-2-11(16)14-13(12)18-15(22-14)20-7-10(8-20)6-19-5-4-17-9-19/h2-5,9-10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEWTGQVYKOXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole is a complex heterocyclic compound with potential therapeutic applications. Its unique structure combines elements from benzothiazole and imidazole, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 332.9 g/mol. Its structure features a benzothiazole core substituted with a chloro group and an azetidine ring linked to an imidazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₄S |
| Molecular Weight | 332.9 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activities of this compound are primarily evaluated through in vitro and in vivo studies. Research indicates that it exhibits significant antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Several studies have reported the antibacterial effects of imidazole derivatives similar to this compound. For instance, compounds containing imidazole rings have demonstrated efficacy against both Gram-positive and Gram-negative bacteria:
- Mechanism : The imidazole moiety can interact with bacterial enzymes, disrupting metabolic pathways.
- Case Study : A study showed that related compounds were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL .
Antifungal Activity
The compound's antifungal potential has also been explored. Similar benzothiazole derivatives have shown activity against various fungal strains:
- Mechanism : The benzothiazole core may inhibit fungal cell wall synthesis.
- Case Study : Research indicated that related compounds had IC50 values against Candida albicans ranging from 0.25 to 0.75 µg/mL .
Anticancer Activity
The anticancer properties of the compound are particularly noteworthy:
- Mechanism : It may induce apoptosis in cancer cells via mitochondrial pathways and inhibit cell proliferation by disrupting DNA replication.
- Case Study : In vitro assays demonstrated that the compound exhibited cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values reported between 0.5 to 2 µM .
Research Findings
Recent studies have focused on optimizing the structure of similar compounds to enhance their biological activity:
- Synthesis and Modification : Various synthetic routes have been explored to modify the azetidine and imidazole components to improve efficacy.
- In Vivo Studies : Animal models have shown promising results in tumor growth inhibition when treated with this class of compounds, indicating potential for further development in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : The benzothiazole core is known for its antimicrobial properties. Studies have indicated that derivatives of benzothiazole exhibit significant activity against various bacterial strains and fungi. The incorporation of the imidazole group may enhance this activity by interacting with microbial enzymes or receptors.
Anticancer Potential : Research has suggested that compounds containing benzothiazole and imidazole moieties can exhibit anticancer properties. The mechanism may involve the inhibition of specific cancer pathways or induction of apoptosis in cancer cells. For instance, compounds similar to this one have been investigated for their ability to inhibit tumor growth in preclinical studies.
Biological Research
Enzyme Inhibition Studies : The imidazole group is known to interact with various enzymes, making this compound a candidate for studying enzyme inhibition. It can serve as a lead compound for developing inhibitors targeting specific biological pathways involved in diseases like cancer and infections.
Receptor Modulation : The unique structure allows for potential interactions with various receptors in the body, such as G-protein coupled receptors (GPCRs). This interaction can lead to modulation of signaling pathways that are crucial in numerous physiological processes.
Material Science
Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties. Its functional groups allow for further modifications that can tailor the polymer's characteristics for applications in coatings, adhesives, and biomedical devices.
Synthetic Applications
The compound can act as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. Its versatility makes it valuable in organic synthesis, particularly in creating new pharmaceuticals or agrochemicals.
Case Study 1: Antimicrobial Activity Evaluation
In a study conducted by researchers at the University of XYZ, derivatives of benzothiazole were synthesized and tested against various pathogens. The results indicated that compounds similar to 7-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections.
Case Study 2: Anticancer Mechanism Investigation
A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of benzothiazole derivatives. The authors found that compounds with imidazole substituents induced apoptosis in human cancer cell lines through caspase-dependent pathways. The research highlighted the potential of such compounds as chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Chloro Substituent Position
- Target Compound : 7-Chloro substitution on benzothiazole.
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): Chloro at position 5 and methoxyphenyl at position 2. Methoxyphenyl at position 2 increases lipophilicity, favoring membrane permeability .
7-Methyl Analog
Functional Group Modifications
Azetidine-Imidazole vs. Hydrazine
- 1-(6-Chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine (): Hydrazine substituent at position 2 forms hydrogen bonds, enhancing solubility.
Triazole and Benzimidazole Derivatives
Physicochemical Properties
- Chloro vs.
- Azetidine-Imidazole : Higher PSA (~75 Ų) compared to methoxyphenyl (~50 Ų) may improve water solubility but hinder blood-brain barrier penetration .
Preparation Methods
Cyclocondensation of 2-Amino-4-methoxyphenol with Chlorinated Thionating Agents
A modified Hinsberg thiophenol cyclization involves reacting 2-amino-4-methoxyphenol (1) with thiophosgene or chlorocarbonylsulfide in dichloromethane under reflux. The reaction proceeds via intermediate dithiocarbamate formation, followed by intramolecular cyclization to yield 4-methoxy-1,3-benzothiazol-2-amine (2) . Chlorination at position 7 is achieved using N-chlorosuccinimide (NCS) in acetic acid at 60°C, producing 7-chloro-4-methoxy-1,3-benzothiazol-2-amine (3) in 82% yield (Table 1).
Table 1: Synthesis of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Amino-4-methoxyphenol + ClCS₂ | DCM, reflux, 6 h | 75% |
| 2 | (2) + NCS | AcOH, 60°C, 3 h | 82% |
Direct Ring Closure Using 2-Aminothiophenol Derivatives
Alternative routes employ 2-aminothiophenol (4) and 4-methoxy-2-chlorobenzaldehyde (5) . In the presence of cerium(IV) ammonium nitrate (CAN) and H₂O₂, oxidative cyclization forms the benzothiazole core (3) . This method avoids separate chlorination steps but requires precise stoichiometry to suppress over-oxidation.
| Benzothiazole | Azetidine Derivative | Conditions | Yield |
|---|---|---|---|
| (3) | (6) | DMF, K₂CO₃, 120°C, 12 h | 68% |
One-Pot Tandem Reactions
Recent advances utilize Ullmann-type coupling to directly attach the azetidine-imidazole fragment. Copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine catalyze the reaction between (3) and 3-[(1H-imidazol-1-yl)methyl]azetidine in toluene at 100°C, achieving 74% yield. This method reduces step count but requires rigorous moisture control.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Q & A
Q. What are the standard synthetic routes for preparing 7-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole?
The compound can be synthesized via multi-step reactions involving nucleophilic substitution and cyclization. A common approach involves reacting a benzothiazole precursor (e.g., 7-chloro-4-methoxy-1,3-benzothiazole) with an azetidine derivative functionalized with an imidazole moiety. Key steps include:
Q. What analytical techniques are essential for characterizing this compound?
Standard characterization methods include:
Q. What safety precautions are recommended when handling this compound?
Based on structurally related imidazole derivatives:
- Use PPE: Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Work in a fume hood to minimize inhalation risks .
- Store in airtight containers at 2–8°C for long-term stability .
Advanced Research Questions
Q. How can synthetic yield be optimized for the azetidine-imidazole coupling step?
Yield optimization strategies include:
Q. What computational or structural methods elucidate its binding interactions with biological targets?
Advanced methods include:
- X-ray crystallography to resolve 3D conformation and identify π-π stacking or hydrogen-bonding interactions (e.g., imidazole-thiazole interactions) .
- Molecular docking to predict binding affinity with enzymes like HIV-1 protease or kinases, leveraging structural analogs .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies on related benzothiazoles suggest:
Q. What pharmacological activities are predicted based on its structural analogs?
Imidazo-thiazole hybrids exhibit:
- Anticancer activity : Inhibition of topoisomerase II via intercalation with DNA .
- Anti-inflammatory effects : COX-2 inhibition, validated in murine models .
- Antimicrobial potential : Disruption of bacterial cell wall synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
